molecular formula C20H15Cl2F3N2O2S B2893649 ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226447-70-6

ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2893649
CAS No.: 1226447-70-6
M. Wt: 475.31
InChI Key: UUSAITYYMXEIOJ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound characterized by the presence of dichlorophenyl and trifluoromethylphenyl groups attached to an imidazole ring

Preparation Methods

The synthesis of ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the dichlorophenyl and trifluoromethylphenyl groups. The final step involves the esterification of the thioacetate group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and solvents.

Chemical Reactions Analysis

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated phenyl rings, using reagents like sodium methoxide or potassium cyanide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: This compound shares the dichlorophenyl group but differs in its overall structure and functional groups.

    Trifluoromethylphenyl derivatives: Compounds with trifluoromethylphenyl groups may exhibit similar chemical reactivity but differ in their biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2F3N2O2S/c1-2-29-18(28)11-30-19-26-10-17(12-6-7-15(21)16(22)8-12)27(19)14-5-3-4-13(9-14)20(23,24)25/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSAITYYMXEIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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